4,7-Dibromo-2-iodobenzo[d]thiazole
Description
4,7-Dibromo-2-iodobenzo[d]thiazole is a halogenated heterocyclic compound featuring a benzothiazole core substituted with bromine atoms at the 4- and 7-positions and an iodine atom at the 2-position. These compounds are pivotal in materials science, pharmaceuticals, and organic electronics due to their electron-deficient nature and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C7H2Br2INS |
|---|---|
Molecular Weight |
418.88 g/mol |
IUPAC Name |
4,7-dibromo-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2INS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H |
InChI Key |
ZQBGPFTXYGQYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=C(S2)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-iodobenzo[d]thiazole typically involves the bromination and iodination of benzo[d]thiazole derivatives. One common method includes the bromination of 2-iodobenzo[d]thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions.
Industrial Production Methods
Industrial production of 4,7-Dibromo-2-iodobenzo[d]thiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, and amines are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution Products: Formation of derivatives with various functional groups attached to the benzo[d]thiazole ring.
Coupling Products: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
4,7-Dibromo-2-iodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2-iodobenzo[d]thiazole involves its ability to undergo various chemical transformations. The presence of bromine and iodine atoms makes it a versatile intermediate for nucleophilic substitution and coupling reactions. These reactions enable the formation of diverse molecular structures with potential biological and industrial applications .
Comparison with Similar Compounds
Structural Isomerism and Halogen Substitution
- 4,7-Dibromobenzo[d][1,2,3]thiadiazole vs. 4,7-Dibromobenzo[c][1,2,5]thiadiazole :
- The [d][1,2,3]thiadiazole isomer (isoBTD) was first synthesized in 2016 using N-bromosuccinimide (NBS) in concentrated H₂SO₄, contrasting with the [c][1,2,5]thiadiazole isomer, which employs bromine in HBr .
- The [d]-isomer exhibits distinct electronic properties due to altered sulfur and nitrogen positioning, impacting its application in optoelectronic materials .
Substituent Effects
4,7-Dibromo-2-phenylbenzo[d]thiazole (CAS 1588440-95-2) :
- Substitution of iodine with a phenyl group increases molecular weight (369.08 g/mol) and alters solubility, favoring organic solvents like toluene .
- Hazard profiles differ: the phenyl derivative shows warnings for skin/eye irritation (H315, H319), while iodinated analogs may exhibit higher reactivity due to iodine’s polarizability .
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole (CAS 1347736-74-6) :
Data Tables: Key Properties of Analogous Compounds
Table 1: Structural and Physical Properties
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